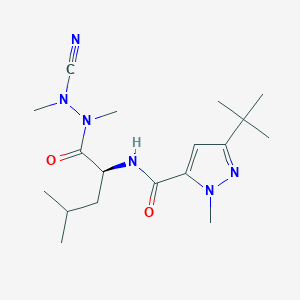
LmCPB-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound exhibits a strong binding affinity with a pKi value of 9.7 . Leishmania mexicana is an intracellular protozoan parasite responsible for causing cutaneous leishmaniasis, a disease affecting South America and Mexico . The inhibition of LmCPB is crucial for the development of antiparasitic therapies.
Métodos De Preparación
The synthesis of LmCPB-IN-1 involves the preparation of azadipeptide nitrile inhibitors. The synthetic route includes the formation of a covalent complex between the enzyme and the inhibitor . The detailed reaction conditions and industrial production methods are not explicitly mentioned in the available literature, but the compound is typically synthesized in research laboratories under controlled conditions.
Análisis De Reacciones Químicas
LmCPB-IN-1 undergoes various chemical reactions, primarily involving its interaction with cysteine protease enzymes. The compound forms a reversible covalent bond with the active site of the enzyme, inhibiting its activity . Common reagents used in these reactions include azadipeptide nitriles and other cysteine protease inhibitors. The major product formed from these reactions is the inhibited enzyme-inhibitor complex.
Aplicaciones Científicas De Investigación
LmCPB-IN-1 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure-activity relationships of cysteine protease inhibitors . In biology, it helps in understanding the role of cysteine proteases in parasitic infections . In medicine, this compound is a potential candidate for developing treatments for cutaneous leishmaniasis . Additionally, it serves as a probe for target validation in drug discovery projects .
Mecanismo De Acción
LmCPB-IN-1 exerts its effects by forming a reversible covalent bond with the active site of Leishmania mexicana cysteine protease B. This interaction inhibits the enzyme’s activity, preventing the parasite from degrading host proteins and evading the immune response . The molecular targets involved include the cysteine protease enzymes, and the pathways affected are those related to protein degradation and immune evasion.
Comparación Con Compuestos Similares
LmCPB-IN-1 is unique due to its high binding affinity and reversible covalent inhibition of LmCPB. Similar compounds include other nitrile-based cysteine protease inhibitors, such as azadipeptide nitriles and dipeptidyl nitriles . These compounds also target cysteine proteases but may differ in their binding affinities and specificities. The uniqueness of this compound lies in its strong binding affinity and reversible inhibition, making it a valuable tool in antiparasitic research .
Propiedades
Fórmula molecular |
C18H30N6O2 |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
5-tert-butyl-N-[(2S)-1-[[cyano(methyl)amino]-methylamino]-4-methyl-1-oxopentan-2-yl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H30N6O2/c1-12(2)9-13(17(26)24(8)22(6)11-19)20-16(25)14-10-15(18(3,4)5)21-23(14)7/h10,12-13H,9H2,1-8H3,(H,20,25)/t13-/m0/s1 |
Clave InChI |
BTSJGBRRCQOXFA-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N(C)N(C)C#N)NC(=O)C1=CC(=NN1C)C(C)(C)C |
SMILES canónico |
CC(C)CC(C(=O)N(C)N(C)C#N)NC(=O)C1=CC(=NN1C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



ethanone](/img/structure/B12413527.png)
![1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)
![(2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B12413532.png)
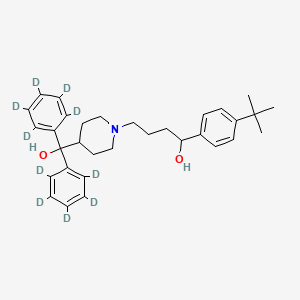
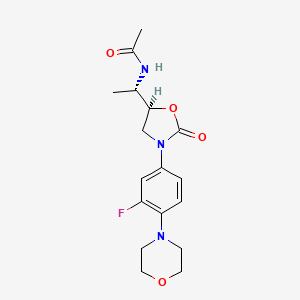
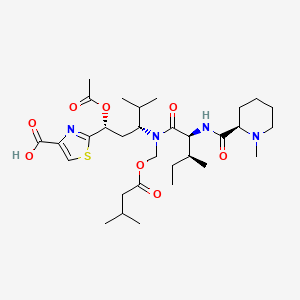
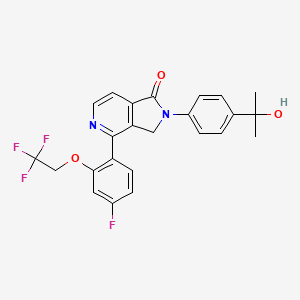
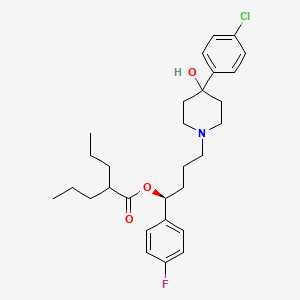
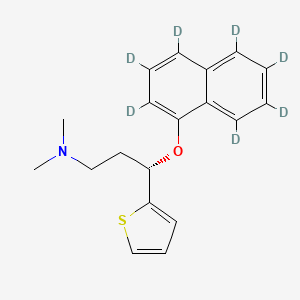

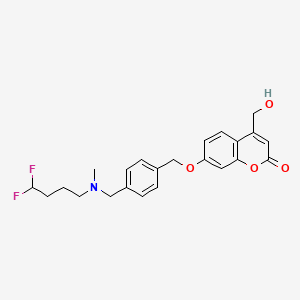

![4-[6-fluoro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-5-yl]morpholine](/img/structure/B12413618.png)
